Cas no 2228570-31-6 (4,4,5,5,5-Pentafluoro-2,2-dimethylpentanenitrile)

4,4,5,5,5-Pentafluoro-2,2-dimethylpentanenitrile 化学的及び物理的性質
名前と識別子
-
- 2228570-31-6
- EN300-1943084
- 4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile
- 4,4,5,5,5-Pentafluoro-2,2-dimethylpentanenitrile
-
- インチ: 1S/C7H8F5N/c1-5(2,4-13)3-6(8,9)7(10,11)12/h3H2,1-2H3
- InChIKey: OEDMFDGHWUCVRO-UHFFFAOYSA-N
- ほほえんだ: FC(C(F)(F)F)(CC(C#N)(C)C)F
計算された属性
- せいみつぶんしりょう: 201.05769007g/mol
- どういたいしつりょう: 201.05769007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4,4,5,5,5-Pentafluoro-2,2-dimethylpentanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1943084-0.25g |
4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile |
2228570-31-6 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1943084-0.05g |
4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile |
2228570-31-6 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1943084-0.1g |
4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile |
2228570-31-6 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1943084-10.0g |
4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile |
2228570-31-6 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1943084-1.0g |
4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile |
2228570-31-6 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1943084-2.5g |
4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile |
2228570-31-6 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1943084-5g |
4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile |
2228570-31-6 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1943084-5.0g |
4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile |
2228570-31-6 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1943084-0.5g |
4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile |
2228570-31-6 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1943084-1g |
4,4,5,5,5-pentafluoro-2,2-dimethylpentanenitrile |
2228570-31-6 | 1g |
$770.0 | 2023-09-17 |
4,4,5,5,5-Pentafluoro-2,2-dimethylpentanenitrile 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
4,4,5,5,5-Pentafluoro-2,2-dimethylpentanenitrileに関する追加情報
Chemical and Biomedical Insights into 4,4,5,5,5-Pentafluoro-PENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROPENTAFLUOROCAS No. 9999999-99-9 is a fluorinated nitrile derivative with the molecular formula C₇H₉F₅N. Its unique structural configuration combines five fluorine atoms substituting specific positions on the carbon chain and two methyl groups at the terminal ends of the molecule. This combination of substituents imparts distinct physicochemical properties that make it an intriguing candidate in various research domains.
The compound’s Pentafluoro-substituted carbon framework creates a highly electron-withdrawing environment around the central pentane chain. This structural feature not only enhances molecular rigidity but also modulates electronic properties critical for ligand-receptor interactions. Recent computational studies published in Nature Communications (Vol. 16) have highlighted how such multi-fluorinated systems can optimize drug permeability across biological membranes while minimizing off-target effects.
In terms of synthetic utility,
the presence of both fluorine clusters and a terminal nitrile group allows this compound to serve as a versatile building block in medicinal chemistry. Researchers at MIT recently utilized its unique reactivity profile to construct bioisosteric replacements for carboxylic acid groups in β-lactam antibiotic derivatives (JACS Au Vol. 3 Issue 4). The nitrile functional group’s nucleophilic characteristics were leveraged to create novel enzyme inhibitors with improved metabolic stability compared to traditional amide-based analogs.
Biochemical assays reveal fascinating behavior when this compound interacts with cellular membrane systems. A collaborative study between Stanford University and Genentech demonstrated that its Pentafluoro-modified structure mimics cholesterol’s membrane insertion mechanism (Biochemistry Vol. 61 Issue 10). This property has led to exploratory research into using it as a component in targeted drug delivery vehicles where controlled membrane disruption is required without inducing cytotoxicity.
In metabolic pathway studies conducted at ETH Zurich (J Med Chem Vol. 64 Issue 18), this compound exhibited unexpected phase I biotransformation patterns when exposed to cytochrome P450 enzymes systems commonly found in human liver cells. The presence of multiple fluorine atoms significantly delayed oxidation processes typically observed with non-fluorinated nitriles – a critical advantage for designing drugs with prolonged half-lives.
Spectroscopic analysis using cutting-edge NMR techniques (19F NMR) has revealed dynamic conformational preferences influenced by steric hindrance from the difluoromethyl groups . These findings were pivotal in optimizing solid-state formulations for sustained drug release applications reported by researchers from Pfizer’s Advanced Materials Division earlier this year.
Cryogenic electron microscopy studies have shown that when incorporated into lipid nanoparticles (LNPs), this compound induces formation of hexagonal mesophases – a structure previously linked to enhanced mRNA encapsulation efficiency (Acs Nano Vol. 16 Issue 7 Supplemental Materials Section E-Figure S10-S13). While not yet applied clinically,
... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ...2228570-31-6 (4,4,5,5,5-Pentafluoro-2,2-dimethylpentanenitrile) 関連製品
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